4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol
Description
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-8-6-12(10-16(15)20-2)4-3-11-5-7-13(17)14(18)9-11/h3-10,17-18H,1-2H3 |
InChI Key |
BRHWOOSMQYBRLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable phenol derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired stilbenoid structure. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent. The reaction is usually carried out at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for developing nutraceuticals aimed at preventing oxidative stress-related diseases. Studies have shown that it effectively reduces reactive oxygen species (ROS) in cellular models exposed to oxidative stressors.
Case Study: Neuroprotection
In a study evaluating neuroprotective effects, 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol demonstrated the ability to reduce neuronal apoptosis in models of neurodegenerative diseases. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
2. Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Study: Breast Cancer
In vitro studies on breast cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to its utility in device fabrication.
Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Energy Level (HOMO) | -5.0 eV |
| Energy Level (LUMO) | -3.0 eV |
| Band Gap | 2.0 eV |
Environmental Applications
1. Photocatalysis
Research has explored the use of this compound as a photocatalyst for environmental remediation. Its ability to degrade organic pollutants under UV light exposure has been documented.
Case Study: Degradation of Dyes
In experiments involving the degradation of synthetic dyes in wastewater, the compound demonstrated effective photocatalytic activity, leading to significant reductions in dye concentration over time.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Varied Substitution Patterns
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Differences in Bioactivity and Mechanisms
Antioxidant Activity: Piceatannol exhibits superior superoxide scavenging compared to resveratrol due to its catechol moiety, which facilitates 2PCET. Methoxy groups in 3,4- or 3,5-dimethoxy analogs may reduce redox activity but enhance membrane permeability . Hydroxytyrosol, with a hydroxyethyl group, shows high solubility and antioxidant efficacy in aqueous environments, contrasting with the lipophilic methoxy-substituted analogs .
Antitumor Potential: Piceatannol and 4-(2-azidoethyl)benzene-1,2-diol derivatives (e.g., TC488) demonstrate antitumor activity via kinase inhibition (e.g., Syk) or DNA intercalation . 3,4-Dimethoxy analogs (e.g., SARS-CoV-2 inhibitors in ) show activity against viral proteases, highlighting the role of methoxy groups in target binding .
Fluorescence Applications :
- Naphthyl-/anthracene-substituted stilbenes (e.g., compounds 1 , 3 , 4 ) exhibit redshifted emission upon binding amyloid fibrils, a property absent in simpler catechol derivatives .
Biological Activity
4-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,2-diol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of current research findings.
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- Structure : The compound features a benzene ring substituted with a 3,4-dimethoxyphenyl group and a diol functional group, which may influence its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, potentially leading to increased radical scavenging activity. A study reported that derivatives of 3,4-dimethoxyphenyl compounds showed notable antioxidant effects in various assays, including DPPH and ABTS tests .
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | X | Y |
| Other derivatives | 29.78 | 757.19 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
In preclinical models, the compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases. The molecular mechanisms may involve the modulation of NF-kB signaling pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of similar compounds in the context of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) activity has been linked to improved cognitive function in animal models. Compounds structurally related to this compound have shown promising results in this area .
Case Studies
-
Alzheimer's Disease Research
A study evaluated the efficacy of several derivatives on AChE inhibition. Compounds with similar structural motifs demonstrated significant inhibition with IC50 values in the low micromolar range, indicating their potential for Alzheimer's treatment . -
Cancer Treatment
Some derivatives have been investigated for their cytotoxic effects on cancer cell lines. Preliminary results suggest that these compounds may induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol, and what key reaction conditions should be optimized?
- Methodological Answer : The compound's synthesis can be achieved via Heck coupling, utilizing palladium catalysts to form the ethenyl bridge between 3,4-dimethoxyphenylboronic acid and 3,4-dihydroxybenzene derivatives. Key conditions include:
- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ for cross-coupling efficiency .
- Solvent system : Dimethylformamide (DMF) or toluene under reflux (80–110°C) .
- Purification : Column chromatography using silica gel with gradient elution (ethyl acetate/hexane) to isolate the stilbene core .
- Critical Optimization : Monitor reaction progress via TLC to minimize byproducts like isomerized or dimerized derivatives.
Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the ethenyl linkage (δ 6.5–7.5 ppm for trans-protons, J ≈ 16 Hz) and aromatic substitution patterns (e.g., dimethoxy groups at δ 3.8–3.9 ppm) .
- HPLC-PDA : Use a C18 column with a mobile phase of methanol/water (70:30, 0.1% formic acid) to assess purity (>95%) and detect oxidative degradation products .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ at m/z 316.12) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary assessment of its antioxidant activity?
- Methodological Answer :
- DPPH/ABTS Radical Scavenging : Prepare serial dilutions (1–100 μM) in ethanol and measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
- Ferric Reducing Antioxidant Power (FRAP) : Use TPTZ reagent to quantify Fe³+ reduction, with ascorbic acid as a positive control .
- Cell-free ROS Scavenging : Employ xanthine/xanthine oxidase systems to generate superoxide, monitored via cytochrome c reduction .
Advanced Research Questions
Q. How can electrochemical methods and DFT calculations elucidate the proton-coupled electron transfer (PCET) mechanisms in its antioxidant behavior?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform in DMF with a glassy carbon electrode to identify oxidation potentials (~0.5 V vs. Ag/AgCl) linked to catechol diol oxidation .
- In Situ ESR : Detect semiquinone radicals during electrolysis, confirming PCET pathways .
- DFT Modeling : Optimize geometries at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) and spin densities, highlighting the role of the catechol moiety in radical stabilization .
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., O-demethylation via CYP450 enzymes) .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction, correcting in vitro IC50 values for bioavailability .
- Pharmacokinetic Profiling : Conduct time-course studies in rodents to measure Cmax, Tmax, and half-life, correlating with tissue-specific antioxidant effects .
Q. How do structural modifications to the dimethoxy and diol groups affect its pharmacokinetic profile and target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with methoxy→ethoxy or diol→methyl ester substitutions. Compare logP (via shake-flask method) and solubility (HPLC-UV quantification) to evaluate lipophilicity .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity to enzymes like COMT or tyrosine hydroxylase, which metabolize catechol-containing compounds .
- In Silico Docking : Perform molecular docking (AutoDock Vina) with antioxidant enzymes (e.g., SOD1 or Nrf2-Keap1 complex) to predict substituent effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
